molecular formula C12H24N4O2 B1144031 N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine CAS No. 1338247-39-4

N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine

Cat. No.: B1144031
CAS No.: 1338247-39-4
M. Wt: 256.34456
InChI Key:
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Description

N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine: is a chemical compound with the molecular formula C12H24N4O2 and a molar mass of 256.34 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an azetidine ring, and a hydrazine functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine typically involves the following steps:

    Protection of the amine group: The pyrrolidine ring is protected using a tert-butoxycarbonyl (BOC) group.

    Formation of the azetidine ring: The azetidine ring is introduced through cyclization reactions.

    Introduction of the hydrazine group: The hydrazine group is added via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydrazine group can undergo oxidation to form various nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Major Products:

    Oxidation: Nitrogen oxides and other nitrogen-containing compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted pyrrolidine and azetidine derivatives.

Scientific Research Applications

Chemistry: : N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine is used as an intermediate in the synthesis of complex organic molecules. Biology : It is employed in the development of biologically active compounds, including potential pharmaceuticals. Medicine : The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs. Industry : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N1-BOC-3-(3-aminopyrrolidin-1-yl)pyrrolidine: Similar structure but with an amino group instead of a hydrazine group.

    N1-BOC-3-(3-hydrazinylpyrrolidin-1-yl)pyrrolidine: Similar structure but with a different ring configuration.

Uniqueness: : N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine is unique due to the presence of both the azetidine and pyrrolidine rings, along with the hydrazine functional group

Properties

CAS No.

1338247-39-4

Molecular Formula

C12H24N4O2

Molecular Weight

256.34456

Synonyms

N1-BOC-3-(3-hydrazinylazetidin-1-yl)pyrrolidine

Origin of Product

United States

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